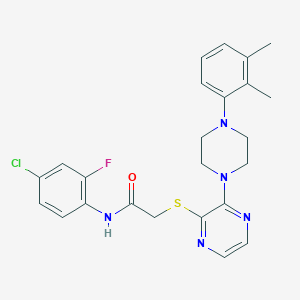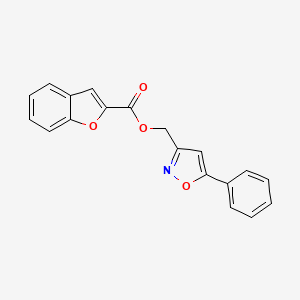
(5-Phenylisoxazol-3-yl)methyl benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran is a compound that is found to be a suitable structure in a wide range of biological and pharmacological applications . It exists widely in natural products and unnatural compounds . Isoxazoles are also known to have various biological activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized by various methods . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . Similarly, isoxazoles have been synthesized using different methods .Molecular Structure Analysis
Benzofuran is a heterocyclic compound with a five-membered ring fused to a benzene ring . Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .Chemical Reactions Analysis
Benzofuran and its derivatives have been used in various chemical reactions . For instance, 3-Methanone-6-substituted-benzofuran derivatives were evaluated for their in vitro antibacterial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran and isoxazole derivatives depend on their specific structures .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Antimicrobial Screening : A study synthesized derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antimicrobial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Novel Pyrazoles, Oxadiazoles, and Isoxazole Derivatives : Another research synthesized novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate and tested their antibacterial and antifungal activities (Siddiqui et al., 2013).
Anti-inflammatory and Analgesic Properties
- Benzofuran Pyrazole Heterocycles : Research on the synthesis of benzofuran pyrazole heterocycles revealed their potential analgesic and anti-inflammatory activities in mice (Kenchappa & Bodke, 2020).
Antitumor Activity
Antiproliferative Potential : A study focused on the synthesis of new 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline derivatives, investigating their antiproliferative potential against cancer cells (Santoshkumar et al., 2016).
Synthesis and Antitumor Activity of Pyrazole Pyrimidine Derivatives : Another study synthesized (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl pyrimidine derivatives and evaluated their antitumor activity, including molecular docking studies as thymidylate synthase inhibitors (El-Zahar et al., 2011).
Photocarboxylation Research
- Photocarboxylation of Benzylic C–H Bonds : A novel strategy for the carboxylation of sp3-hybridized C–H bonds with CO2 was developed, demonstrating the photocarboxylation of benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions (Meng et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(18-10-14-8-4-5-9-16(14)23-18)22-12-15-11-17(24-20-15)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCRLYMFFEIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)



![2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2779013.png)
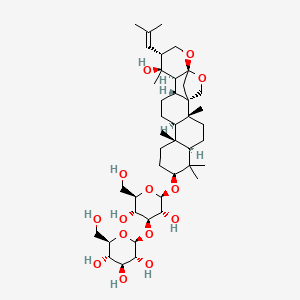
![N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2779016.png)
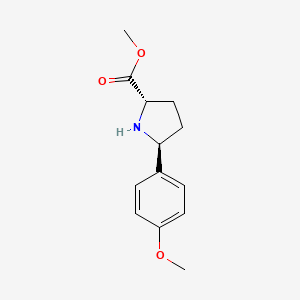
![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)

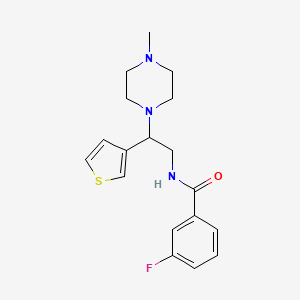
![Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2779024.png)
![(R)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2779025.png)
